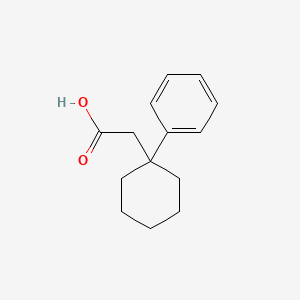

CYCLOHEXANEACETIC ACID,1-PHENYL-

Description

Significance of Phenyl-Substituted Cycloaliphatic Structures in Organic Chemistry

The incorporation of a phenyl group into a cycloaliphatic framework, such as a cyclohexane (B81311) ring, significantly influences the molecule's properties and reactivity. The phenyl group, a C6H5 moiety derived from benzene (B151609), is a fundamental aromatic substituent in organic chemistry. wikipedia.org Its presence introduces a flat, rigid segment into the otherwise flexible cycloaliphatic structure. This structural feature can impact the conformational preferences of the cyclohexane ring.

Furthermore, the aromatic ring's electron-rich nature allows it to participate in various non-covalent interactions, including π-π stacking and cation-π interactions. These interactions are crucial in molecular recognition and self-assembly processes. The phenyl substituent also alters the electronic properties of the cycloaliphatic ring and adjacent functional groups, such as the carboxylic acid moiety. This can affect the acidity of the carboxylic acid and the reactivity of neighboring atoms.

General Overview of Research Trends for Related Compounds

Research into cycloaliphatic carboxylic acids with phenyl substituents is diverse, with significant efforts in medicinal chemistry and materials science. In the pharmaceutical field, these structures are often explored as scaffolds for developing new therapeutic agents. For instance, derivatives of 1-phenylcycloalkanecarboxylic acids have been investigated for their potential as anticonvulsant drugs. wikipedia.org The rigid, lipophilic nature of the phenyl-substituted cycloalkane core can facilitate passage through biological membranes and interaction with specific receptor sites.

In materials science, the focus is often on how the interplay between the aliphatic and aromatic components influences the bulk properties of materials. The rigid phenyl group can be used to control the packing of molecules in the solid state, which is a key factor in determining the electronic and optical properties of organic materials.

Scope and Academic Relevance of CYCLOHEXANEACETIC ACID, 1-PHENYL- Research

While extensive research has been conducted on related structures, studies focusing specifically on Cyclohexaneacetic acid, 1-phenyl- are less common. However, its structural motifs suggest several areas of academic interest. The compound serves as a valuable model for studying the conformational effects of a bulky, aromatic substituent on a cyclohexane ring.

Furthermore, Cyclohexaneacetic acid, 1-phenyl- is a potential precursor for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, opening pathways to a wide range of derivatives. The presence of both a chiral center (at the carbon bearing the phenyl group and the acetic acid moiety) and a flexible ring system makes it an interesting target for stereoselective synthesis and for investigations into chiroptical properties.

Physicochemical Properties of Related Compounds

Data for the specific compound Cyclohexaneacetic acid, 1-phenyl- is not widely available. However, properties of a closely related compound, 2-(2-Oxo-1-Phenylcyclohexyl)Acetic Acid, are presented below to provide some context.

| Property | Value |

| Molecular Formula | C14H16O3 |

| Molecular Weight | 232.27504 g/mol |

| CAS Number | 3645-89-4 |

Table 1: Physicochemical properties of 2-(2-Oxo-1-Phenylcyclohexyl)Acetic Acid. guidechem.com

Synthesis of Related Phenyl-Substituted Cycloaliphatic Carboxylic Acids

Several general methods can be applied for the synthesis of phenyl-substituted cycloaliphatic carboxylic acids. Two notable named reactions are the Willgerodt-Kindler reaction and the Arndt-Eistert synthesis.

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding amides, which can then be hydrolyzed to carboxylic acids. wikipedia.orgmsu.edu This reaction typically involves heating the ketone with sulfur and an amine, such as morpholine. msu.edu The reaction proceeds through a series of intermediates, ultimately leading to the migration of the carbonyl group to the terminal position of the alkyl chain. wikipedia.org

The Arndt-Eistert synthesis is a homologation reaction that converts a carboxylic acid into its next higher homolog. libretexts.orgwikipedia.orgorganic-chemistry.org The process begins with the conversion of the starting carboxylic acid to an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. wikipedia.org In the presence of a catalyst, typically a silver salt, the diazoketone undergoes a Wolff rearrangement to form a ketene, which is then hydrolyzed to the desired carboxylic acid. libretexts.orgorganic-chemistry.org This method is particularly useful for extending a carbon chain by one methylene (B1212753) unit. ucla.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

32231-03-1 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

2-(1-phenylcyclohexyl)acetic acid |

InChI |

InChI=1S/C14H18O2/c15-13(16)11-14(9-5-2-6-10-14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16) |

InChI Key |

XKYZEOPYLMISLN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Cyclohexaneacetic Acid,1 Phenyl

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site of chemical reactivity in 1-phenylcyclohexaneacetic acid, enabling a variety of transformations, including the formation of esters and amides, as well as decarboxylation under certain conditions.

Esterification Reactions (e.g., Methyl Ester Formation)

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. iajpr.com In the case of 1-phenylcyclohexaneacetic acid, the formation of its methyl ester, methyl 1-phenylcyclohexaneacetate, is a representative example. This transformation is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comyoutube.com

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the ester. masterorganicchemistry.com

Alternative methods for esterification exist, such as using benzotriazole (B28993) esters as intermediates, which can be effective for reactions with sterically hindered alcohols like tert-butyl alcohol. researchgate.net

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| CYCLOHEXANEACETIC ACID,1-PHENYL- | Methanol, Acid Catalyst | Methyl 1-phenylcyclohexaneacetate | Fischer Esterification |

| Phenylacetic acid | p-Cresol, Al³⁺-montmorillonite nanoclay | p-Cresyl phenyl acetate | Clay-catalyzed Esterification nih.gov |

Amidation and Other Carboxylic Acid Derivatizations

The carboxylic acid group of 1-phenylcyclohexaneacetic acid can be converted to a variety of other functional groups. Amidation, the formation of an amide bond, is a particularly important transformation due to the prevalence of amide linkages in biologically active molecules and polymers. nih.gov

Direct amidation of a carboxylic acid with an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov To overcome this, the reaction often requires high temperatures or the use of coupling agents to activate the carboxylic acid. nih.govnih.gov For instance, nickel(II) chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives, proceeding in moderate to excellent yields. nih.gov Another approach involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of amides at room temperature. nih.gov

Other derivatizations of the carboxylic acid include its conversion to acyl halides, anhydrides, or thioesters. These activated forms are highly reactive and can be used to synthesize a wide range of other compounds. nih.gov

Table 2: Amidation Approaches

| Carboxylic Acid | Amine | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Phenylacetic acid derivatives | Benzylamine derivatives | NiCl₂ | Direct, eco-friendly method nih.gov |

| Hydroxycinnamic acids | Various amines | N,N'-Dicyclohexylcarbodiimide (DCC) | One-pot synthesis at room temperature nih.gov |

| Carboxylic acids | Amines | Nb₂O₅ | Reusable Lewis acid catalyst researchgate.net |

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction that typically requires specific structural features within the molecule. masterorganicchemistry.comcsbsju.edu For simple carboxylic acids, this process is generally difficult. However, the presence of a carbonyl group at the β-position relative to the carboxylic acid significantly facilitates decarboxylation upon heating. masterorganicchemistry.comkhanacademy.orgyoutube.com

While 1-phenylcyclohexaneacetic acid itself does not possess a β-carbonyl group, understanding decarboxylation pathways is relevant in the context of its potential derivatives. If the molecule were to be modified to include such a feature, decarboxylation would become a feasible transformation. The reaction proceeds through a cyclic, six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the final product. masterorganicchemistry.comcsbsju.edu

Reactions Involving the Cyclohexane (B81311) Ring

Ring Conformation and its Influence on Reactivity

The cyclohexane ring exists predominantly in a chair conformation, which is the most stable arrangement, free of angle and torsional strain. pressbooks.pubyoutube.com In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. pressbooks.pub For 1,1-disubstituted cyclohexanes like 1-phenylcyclohexaneacetic acid, both chair conformers will have one substituent in an axial position and one in an equatorial position, assuming a ring flip occurs. libretexts.org

The relative stability of these conformers is determined by the steric bulk of the substituents. The conformer with the larger group in the equatorial position is generally more stable to minimize 1,3-diaxial interactions. libretexts.org The conformational preferences of the cyclohexane ring can significantly impact the reactivity of the molecule by influencing the accessibility of the reactive sites. nih.gov For instance, the orientation of the carboxylic acid and phenyl groups can affect how they interact with reagents and catalysts.

Functionalization of the Cyclohexane Ring (beyond the phenyl group)

Introducing new functional groups onto the cyclohexane ring of 1-phenylcyclohexaneacetic acid, other than the existing phenyl and acetic acid moieties, would require specific chemical strategies. While direct C-H functionalization of unactivated alkanes is a challenging area of research, various methods have been developed to achieve this.

Potential strategies could involve free-radical halogenation, which is often non-selective, or more controlled, directed C-H activation reactions. The presence of the phenyl and carboxylic acid groups could potentially direct such functionalizations to specific positions on the ring, although this would depend heavily on the chosen reaction conditions and catalysts. Further research would be needed to explore and develop specific methodologies for the selective functionalization of the cyclohexane ring in this particular molecule.

Stereochemical Outcomes of Cyclohexane Ring Transformations

The stereochemical outcomes of reactions involving the cyclohexane ring of CYCLOHEXANEACETIC ACID, 1-PHENYL- are dictated by the principles of conformational analysis and the steric and electronic influences of the substituents. The bulky 1-phenyl and acetic acid groups at the C1 position significantly influence the approach of reagents.

In reactions such as the acid-catalyzed ring opening of related 1-phenylcyclohexene oxides, the stereoselectivity of the reaction is a key consideration. For instance, the opening of the epoxide ring can proceed via pathways that lead to either syn or anti products, depending on the reaction mechanism and the nature of the attacking nucleophile. While specific studies on CYCLOHEXANEACETIC ACID, 1-PHENYL- are not prevalent, related studies on similar systems, such as the acid-induced methanolysis of 1-arylcyclohexene oxides, demonstrate that the stereochemical course of the reaction is influenced by the electronic nature of the aromatic substituent. acs.org

The conformational rigidity of the cyclohexane ring, influenced by the bulky substituents, plays a crucial role in directing the stereochemical outcome. The chair conformation is the most stable, and the approach of reagents will preferentially occur from the less hindered equatorial position to avoid steric clashes with the axial positions. Any transformation of the cyclohexane ring, such as hydroxylation or hydrogenation, would need to consider the pre-existing stereochemistry at the C1 position to predict the stereoisomeric products.

Transformations of the Phenyl Group

The phenyl group of CYCLOHEXANEACETIC ACID, 1-PHENYL- can undergo electrophilic aromatic substitution. The alkyl substituent (the cyclohexylacetic acid moiety) attached to the benzene (B151609) ring is an activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.orglibretexts.org This is due to the electron-donating inductive effect of the alkyl group, which enriches the electron density at the ortho and para positions of the aromatic ring, making them more susceptible to attack by electrophiles. youtube.comlumenlearning.com

However, the significant steric bulk of the 1-cyclohexylacetic acid group will heavily influence the regioselectivity of the substitution. Attack at the ortho positions is sterically hindered. Consequently, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to yield the para-substituted product as the major isomer. organicchemistrytutor.com

Table 1: Expected Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrophenyl)cyclohexaneacetic acid |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromophenyl)cyclohexaneacetic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acylphenyl)cyclohexaneacetic acid |

Hydrogenation of the phenyl group in CYCLOHEXANEACETIC ACID, 1-PHENYL- leads to the formation of a bicyclohexyl (B1666981) system. This transformation requires more forcing conditions than the hydrogenation of a simple alkene due to the stability of the aromatic ring. Typically, this reaction is carried out at high pressures and temperatures, employing catalysts such as rhodium on carbon (Rh/C), platinum oxide (PtO₂), or ruthenium. The hydrogenation of the aromatic ring would result in the formation of 1-cyclohexylcyclohexaneacetic acid. The stereochemistry of the newly formed cyclohexane ring will depend on the catalyst and reaction conditions used, with the potential for the formation of both cis and trans isomers relative to the pre-existing cyclohexane ring.

Beyond electrophilic substitution, the phenyl group can be derivatized through other means. One potential route is through metallation, such as lithiation, at the ortho position, followed by quenching with an electrophile. However, the steric hindrance from the adjacent cyclohexyl group might make this challenging.

Another point of reactivity is the benzylic position. In CYCLOHEXANEACETIC ACID, 1-PHENYL-, the carbon atom of the cyclohexane ring attached to the phenyl group is a quaternary benzylic carbon. libretexts.org As it lacks a hydrogen atom, it is not susceptible to oxidation reactions that typically convert benzylic C-H bonds to carboxylic acids. ucalgary.calibretexts.org However, the stability of a potential benzylic radical or cation could play a role in other transformations under specific conditions. chemistrysteps.compearson.com

Formation of Advanced Chemical Intermediates

CYCLOHEXANEACETIC ACID, 1-PHENYL- and its derivatives are valuable precursors for the synthesis of spiro compounds. rsc.org Spirocyclic frameworks are of significant interest in medicinal chemistry due to their unique three-dimensional structures. researchgate.netnih.gov

One plausible synthetic strategy involves the intramolecular cyclization of a suitably functionalized derivative of CYCLOHEXANEACETIC ACID, 1-PHENYL-. For instance, if the phenyl group is substituted with a nucleophilic group at the ortho position, an intramolecular reaction with the carboxylic acid moiety (or an activated form of it, such as an acid chloride or ester) could lead to the formation of a spirocyclic ketone.

Alternatively, the carboxylic acid functional group can be used to build a second ring system. For example, conversion of the carboxylic acid to an amine, followed by reaction with a suitable dielectrophile, could lead to the formation of a heterocyclic spiro compound. The synthesis of novel spiro-tetrahydroquinoline derivatives has been reported through aza-Michael/Michael reactions, showcasing a potential pathway for similar compounds. mdpi.com The synthesis of spiro-1,3-thiazolidin-4-ones from steroidal ketones also provides a template for how the cyclohexanone (B45756) precursor to our title compound could be used. nih.gov

Generation of Acylals as Synthetic Precursors

No published research was found describing the use of CYCLOHEXANEACETIC ACID, 1-PHENYL- in the generation of acylals.

Development of Complex Polycyclic Structures

No specific studies were identified that utilize CYCLOHEXANEACETIC ACID, 1-PHENYL- as a precursor for the synthesis of complex polycyclic structures.

Advanced Analytical Research Methodologies for Cyclohexaneacetic Acid,1 Phenyl

Spectroscopic Characterization Research

Spectroscopic methods provide detailed information about the atomic and molecular structure of a substance. For CYCLOHEXANEACETIC ACID, 1-PHENYL-, NMR spectroscopy is the most powerful tool for elucidating its intricate carbon-hydrogen framework and stereochemistry.

NMR spectroscopy relies on the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial structural information.

The ¹H NMR spectrum of CYCLOHEXANEACETIC ACID, 1-PHENYL- would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (approximately 7.2-7.4 ppm). The protons of the cyclohexane (B81311) ring would resonate in the upfield region (typically 1.2-2.4 ppm), with their exact chemical shifts and multiplicities depending on their axial or equatorial positions and their proximity to the phenyl and acetic acid groups. The methylene (B1212753) protons of the acetic acid group would likely appear as a singlet or a multiplet depending on the substitution pattern.

The ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum would show distinct signals for the carboxyl carbon (expected around 170-180 ppm), the aromatic carbons (in the 125-145 ppm range), and the aliphatic carbons of the cyclohexane and acetic acid moieties (in the 20-50 ppm range). The specific chemical shifts would be influenced by the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Spectral Data for CYCLOHEXANEACETIC ACID, 1-PHENYL-

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.38 - 7.23 | Multiplet | 5H | Aromatic protons |

| 2.34 | Multiplet | 2H | Cyclohexane protons |

| 1.61 | Multiplet | 4H | Cyclohexane protons |

Table 2: Predicted ¹³C NMR Spectral Data for CYCLOHEXANEACETIC ACID, 1-PHENYL-

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~178.0 | -COOH |

| ~142.0 | Quaternary aromatic carbon |

| ~128.5 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~126.5 | Aromatic CH |

| ~45.0 | Quaternary cyclohexane carbon |

| ~41.0 | -CH₂-COOH |

| ~35.0 | Cyclohexane CH₂ |

| ~26.0 | Cyclohexane CH₂ |

To unambiguously assign all proton and carbon signals and to determine the connectivity and relative stereochemistry of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For CYCLOHEXANEACETIC ACID, 1-PHENYL-, COSY would be used to establish the connectivity of the protons on the cyclohexane ring and to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the phenyl group and the acetic acid moiety to the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a molecule with a stereocenter like CYCLOHEXANEACETIC ACID, 1-PHENYL-, NOESY can be used to determine the relative stereochemistry by observing through-space interactions between protons.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For CYCLOHEXANEACETIC ACID, 1-PHENYL-, with a chemical formula of C₁₄H₁₈O₂, the calculated exact mass would be determined and compared to the experimentally measured value to confirm the molecular formula with high confidence.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a particular mass-to-charge ratio and then fragmenting it to produce product ions. The fragmentation pattern provides valuable information about the structure of the precursor ion.

For CYCLOHEXANEACETIC ACID, 1-PHENYL-, the protonated molecule [M+H]⁺ or the molecular ion M⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be analyzed to confirm the connectivity of the different structural units. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (as H₂O and CO), cleavage of the bond between the cyclohexane ring and the acetic acid moiety, and fragmentation of the cyclohexane ring itself. The analysis of these fragmentation pathways provides a "fingerprint" of the molecule that can be used for its structural confirmation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Chromatographic Separation and Purity Assessment Research

Chromatographic techniques are indispensable for separating CYCLOHEXANEACETIC ACID, 1-PHENYL- from reaction mixtures, identifying impurities, and assessing its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for the purity assessment of CYCLOHEXANEACETIC ACID, 1-PHENYL-. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a molecule of this polarity. researchgate.net Method development would involve optimizing the stationary phase, mobile phase composition, pH, and detector settings.

A C18 (octadecylsilyl) column is a common first choice for the stationary phase due to its versatility. fishersci.com The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. researchgate.netepa.gov The pH of the mobile phase is a critical parameter; it should be maintained below the pKa of the carboxylic acid group (typically ~4-5) to ensure the analyte is in its protonated, less polar form, leading to better retention and peak shape. epa.gov UV detection, set to one of the absorption maxima of the phenyl ring (e.g., 210 nm or 254 nm), would be appropriate for quantification. jenck.com

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Stationary Phase | C18, 5 µm particle size | Provides good hydrophobic retention for the phenyl and cyclohexyl groups. |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid | Organic modifier for elution control; acid suppresses ionization of the carboxyl group. |

| Elution Mode | Isocratic or Gradient | Dependent on the complexity of the sample matrix and presence of impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at 210 nm | High sensitivity for the phenyl chromophore. |

Gas Chromatography (GC) and GC-MS for Purity and Trace Analysis

Gas Chromatography is another powerful technique for purity analysis, particularly for volatile impurities. However, the direct analysis of carboxylic acids like CYCLOHEXANEACETIC ACID, 1-PHENYL- by GC can be challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape and tailing. chromforum.org

To overcome these issues, derivatization is often employed. The carboxylic acid group can be converted into a more volatile ester, such as a methyl or silyl ester, prior to injection. This process increases the analyte's volatility and thermal stability, resulting in improved chromatographic performance. chromforum.org A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is often used for the analysis of free fatty acids or their esters. chromforum.org

Coupling GC with a Mass Spectrometry (MS) detector (GC-MS) provides definitive identification of the main component and any trace impurities by comparing their mass spectra with known databases and analyzing their fragmentation patterns.

Chiral Chromatography for Enantiomeric Purity Determination

CYCLOHEXANEACETIC ACID, 1-PHENYL- possesses a chiral center at the carbon atom of the cyclohexane ring to which the phenyl and acetic acid groups are attached (C1). Therefore, the compound can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.govphenomenex.com

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often successful in separating a wide range of chiral compounds, including carboxylic acids. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. nih.govmdpi.com Both normal-phase (e.g., hexane/isopropanol) and reversed-phase modes can be explored to achieve optimal resolution. mdpi.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. kaust.edu.sa This method provides precise information on bond lengths, bond angles, and torsional angles, offering a detailed view of the molecule's conformation.

Determination of Molecular Conformation and Crystal Packing

A single-crystal X-ray diffraction study of CYCLOHEXANEACETIC ACID, 1-PHENYL- would reveal critical structural details. The analysis would determine the preferred conformation of the cyclohexane ring, which typically adopts a chair conformation to minimize steric strain. It would also establish the orientation of the substituents on the ring—specifically, whether the phenyl and acetic acid groups adopt axial or equatorial positions.

| Structural Information Obtainable | Significance |

|---|---|

| Molecular Connectivity | Unambiguous confirmation of the chemical structure. |

| Cyclohexane Ring Conformation | Determination of the chair/boat/twist-boat conformation. |

| Substituent Orientation | Identifies axial vs. equatorial positioning of phenyl and acetic acid groups. |

| Intermolecular Interactions | Reveals hydrogen bonding networks (e.g., carboxylic acid dimers) and other packing forces. |

| Absolute Configuration | Can be determined for a single enantiomer, resolving chirality. |

Hydrogen Bonding and Intermolecular Interactions in the Solid State

A comprehensive analysis of the hydrogen bonding and intermolecular interactions of CYCLOHEXANEACETIC ACID, 1-PHENYL- in the solid state is contingent upon the availability of detailed crystallographic data, typically obtained through single-crystal X-ray diffraction studies. At present, specific research detailing the crystal structure of this compound is not publicly available. Such studies are crucial for elucidating the precise three-dimensional arrangement of the molecules within the crystal lattice, which in turn governs the nature and geometry of intermolecular forces.

To provide a definitive and detailed account of the hydrogen bonding and intermolecular interactions, experimental determination of the crystal structure is necessary. This would provide precise measurements of bond lengths, bond angles, and torsion angles related to the intermolecular interactions.

Table 1: Potential Hydrogen Bond Interactions in Solid CYCLOHEXANEACETIC ACID, 1-PHENYL- (Hypothetical)

| Donor | Acceptor | Type of Interaction | Expected Bond Length (Å) |

| O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Strong Hydrogen Bond | 1.6 - 1.8 |

| C-H (Aromatic) | O=C (Carboxylic Acid) | Weak Hydrogen Bond | 2.2 - 2.8 |

| C-H (Aliphatic) | O=C (Carboxylic Acid) | Weak Hydrogen Bond | 2.3 - 2.9 |

| C-H (Aromatic) | π-system (Aromatic) | C-H···π Interaction | 2.5 - 3.0 |

Note: The data in this table is hypothetical and represents typical ranges for such interactions. Actual values for CYCLOHEXANEACETIC ACID, 1-PHENYL- would need to be determined experimentally.

Table 2: Potential Intermolecular Interactions in Solid CYCLOHEXANEACETIC ACID, 1-PHENYL- (Hypothetical)

| Interacting Groups | Type of Interaction | Description |

| Phenyl - Phenyl | π-π Stacking | Parallel or offset stacking of aromatic rings. |

| Cyclohexane - Cyclohexane | van der Waals forces | Non-specific attractive or repulsive forces. |

| Phenyl - Cyclohexane | van der Waals forces | Interactions between the aromatic and aliphatic rings. |

Note: The presence and geometry of these interactions in CYCLOHEXANEACETIC ACID, 1-PHENYL- can only be confirmed through experimental structural analysis.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of CYCLOHEXANEACETIC ACID, 1-PHENYL-, is required to provide detailed and accurate research findings on its hydrogen bonding and intermolecular interactions in the solid state.

Theoretical and Computational Chemistry Studies of Cyclohexaneacetic Acid,1 Phenyl

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexane (B81311) ring, coupled with the presence of two bulky substituents on the same carbon atom, gives rise to a complex conformational profile for Cyclohexaneacetic acid, 1-phenyl-. Computational methods are employed to explore these conformations and their relative energies.

Investigation of Cyclohexane Ring Conformations (Chair, Boat, Twist-Boat)

The cyclohexane ring can adopt several conformations, with the chair form being the most stable for unsubstituted cyclohexane. However, the introduction of substituents can influence the relative energies of the chair, boat, and twist-boat conformations. For 1,1-disubstituted cyclohexanes, both chair conformers will have one substituent in an axial position and one in an equatorial position. libretexts.org This leads to a consideration of which substituent preferentially occupies the equatorial position to minimize steric strain.

While the chair conformation is generally the most stable, the energy differences between the chair, boat, and twist-boat forms are crucial for understanding the molecule's dynamic behavior. The boat conformation is generally a high-energy transition state between two twist-boat conformations. Theoretical calculations are essential to determine the precise energy barriers between these forms for Cyclohexaneacetic acid, 1-phenyl-.

Rotational Barriers and Preferred Orientations of Substituents

Computational studies, often using methods like Density Functional Theory (DFT), can map out the potential energy surface for these rotations. benthamdirect.com The preferred orientation of the phenyl group is of particular interest. It can adopt conformations where the plane of the phenyl ring is parallel or perpendicular to the C1-C(acetic acid) bond. The relative energies of these orientations dictate the dominant conformation of the molecule. For instance, in 1-methyl-1-phenylcyclohexane, the orientation of the phenyl group significantly impacts the molecule's stability. youtube.com

Influence of Phenyl Group on Cyclohexane Conformation

The bulky phenyl group exerts a significant steric influence on the cyclohexane ring. researchgate.net In monosubstituted phenylcyclohexane (B48628), the equatorial conformation is favored. However, in a 1,1-disubstituted system like Cyclohexaneacetic acid, 1-phenyl-, the situation is more complex. There is a competition between the phenyl group and the acetic acid group for the more sterically favorable equatorial position in the chair conformation.

The relative "A-values" (a measure of the energetic preference for an equatorial position) of the phenyl and acetic acid groups are a determining factor. The group with the larger A-value will have a stronger preference for the equatorial position to minimize 1,3-diaxial interactions. libretexts.org Theoretical calculations can provide insights into these energetic preferences and how the phenyl group might distort the cyclohexane ring from its ideal chair geometry to alleviate steric strain. researchgate.net

Electronic Structure and Molecular Orbital Theory

The electronic properties of Cyclohexaneacetic acid, 1-phenyl- are fundamental to understanding its reactivity and potential applications. Computational quantum chemistry provides powerful tools to investigate these properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. chemrxiv.orgnih.gov By approximating the electron density, DFT can calculate various molecular properties, including optimized geometries, energies, and electronic distribution. For Cyclohexaneacetic acid, 1-phenyl-, DFT calculations, often using functionals like B3LYP and basis sets such as 6-311++G(d,p), can provide a detailed picture of its electronic landscape. chemrxiv.orgnih.govnih.gov These calculations are crucial for understanding the stability of different conformers and the nature of the chemical bonds within the molecule. nih.gov

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and stability. nih.govchalcogen.ro A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For Cyclohexaneacetic acid, 1-phenyl-, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO may be associated with the carboxylic acid group. The precise distribution of these orbitals, which can be visualized using computational software, reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential, hardness, and electrophilicity index, which further quantify the molecule's reactivity. chemrxiv.org

Interactive Data Table: Calculated Electronic Properties of Cyclohexaneacetic Acid, 1-Phenyl- (Example Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Reaction Mechanism Modeling

No published studies on the reaction mechanism modeling of CYCLOHEXANEACETIC ACID, 1-PHENYL- were identified.

Transition State Characterization for Key Transformations

Information regarding the transition state characterization for key chemical transformations involving CYCLOHEXANEACETIC ACID, 1-PHENYL- is not available in the current body of scientific literature.

Computational Prediction of Reaction Pathways and Selectivity

There are no computational studies that predict the reaction pathways or selectivity for the synthesis or transformation of CYCLOHEXANEACETIC ACID, 1-PHENYL-.

Molecular Dynamics Simulations

No molecular dynamics simulation studies have been published that focus on CYCLOHEXANEACETIC ACID, 1-PHENYL-.

Dynamic Behavior in Different Solvents

The dynamic behavior of CYCLOHEXANEACETIC ACID, 1-PHENYL- in various solvents has not been investigated through molecular dynamics simulations.

Supramolecular Assembly Prediction

There are no available computational predictions regarding the potential for CYCLOHEXANEACETIC ACID, 1-PHENYL- to form supramolecular assemblies.

Advanced Materials and Non Biological Applications of Cyclohexaneacetic Acid,1 Phenyl Derivatives

Role as a Synthetic Building Block for Complex Molecules

The distinct structural features of CYCLOHEXANEACETIC ACID, 1-PHENYL- make it a valuable starting point for the synthesis of more complex molecular architectures with tailored properties. Its derivatives serve as key intermediates in the creation of both polymeric materials and novel organic scaffolds.

Precursor in Non-Biologically Active Polymeric Materials Research

While research in this specific area is still developing, the fundamental structure of CYCLOHEXANEACETIC ACID, 1-PHENYL- lends itself to the synthesis of polyesters and polyamides. The carboxylic acid group can be readily converted into an acid chloride or ester, which can then undergo polymerization with appropriate diol or diamine co-monomers. The incorporation of the bulky 1-phenylcyclohexyl group into a polymer backbone is anticipated to influence the material's thermal and mechanical properties, potentially leading to polymers with high glass transition temperatures and modified solubility characteristics.

A dissertation from Portland State University titled "The synthesis and photolysis of 1-phenylcyclohexaneacetic acid azide" suggests a potential route to polymeric materials. pdx.edu The azide (B81097) derivative could, under thermal or photolytic conditions, generate a reactive nitrene intermediate, which could then be used in various reactions to form or crosslink polymers.

| Potential Polymer Type | Monomer Derivative | Potential Properties |

| Polyester | 1-Phenylcyclohexaneacetyl chloride | High thermal stability, altered solubility |

| Polyamide | 1-Phenylcyclohexaneacetic acid | Enhanced rigidity, modified mechanical strength |

| Functional Polymers | 1-Phenylcyclohexaneacetic acid azide | Photo-crosslinkable materials |

Intermediate in the Synthesis of Novel Organic Scaffolds

The synthesis of complex and novel organic scaffolds is a cornerstone of modern chemistry, enabling the exploration of new chemical spaces and functionalities. CYCLOHEXANEACETIC ACID, 1-PHENYL- can serve as a crucial intermediate in the construction of such scaffolds. The presence of the phenyl and cyclohexyl groups provides a rigid framework that can be further functionalized to create intricate three-dimensional structures. These scaffolds could find applications in areas such as host-guest chemistry, molecular recognition, and the development of new porous materials.

Supramolecular Chemistry Research

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies with emergent properties. The amphiphilic nature of certain CYCLOHEXANEACETIC ACID, 1-PHENYL- derivatives makes them interesting candidates for investigation in this field.

Investigation of Self-Assembly Properties in Solution

Derivatives of CYCLOHEXANEACETIC ACID, 1-PHENYL- that possess both hydrophobic (the phenyl and cyclohexyl groups) and hydrophilic (the carboxylic acid or its salts) components can exhibit self-assembly in solution. Depending on the specific structure and the solvent environment, these molecules could potentially form micelles, vesicles, or other organized aggregates. The study of these self-assembly processes is fundamental to understanding how to control the formation of nanostructured materials with potential applications in encapsulation and delivery systems for non-biological cargo.

Design of Amphiphilic Systems (e.g., Hydrotropes)

Hydrotropes are a class of amphiphilic compounds that can enhance the solubility of poorly soluble substances in water. While the hydrotropic properties of CYCLOHEXANEACETIC ACID, 1-PHENYL- derivatives have not been extensively studied, their molecular structure suggests potential in this area. By modifying the carboxylic acid group to a salt (e.g., sodium or potassium salt), the resulting molecule would possess a distinct hydrophilic head and a bulky hydrophobic tail. Such a structure is characteristic of hydrotropic agents. These derivatives could find applications in various industrial processes where the solubilization of hydrophobic compounds in aqueous media is required.

Catalysis Research

Ligand Design for Metal-Organic Frameworks (MOFs) (hypothetical)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The modular nature of MOFs allows for the tuning of their structure and properties by carefully selecting the metal and organic components. Derivatives of CYCLOHEXANEACETIC ACID, 1-PHENYL- possess key features that make them hypothetically suitable as organic linkers in MOF synthesis.

The carboxylic acid moiety of CYCLOHEXANEACETIC ACID, 1-PHENYL- can act as a coordination site, binding to metal centers to form the framework structure. The mode of coordination of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging) could influence the dimensionality and topology of the resulting MOF.

The bulky and rigid cyclohexane (B81311) and phenyl groups are significant from a design perspective. These sterically demanding groups would likely lead to the formation of MOFs with large pores and high surface areas, which are desirable characteristics for applications in gas storage, separation, and catalysis. The hydrophobicity of the phenyl and cyclohexane moieties could also impart specific adsorption properties to the MOF, potentially enabling selective capture of non-polar guest molecules.

Furthermore, the inherent chirality of the ligand, if used in an enantiomerically pure form, could lead to the synthesis of homochiral MOFs. Such materials are of great interest for applications in enantioselective separations, asymmetric catalysis, and chiral sensing. The precise arrangement of the chiral centers within the MOF's pores could create a chiral environment capable of discriminating between enantiomers.

A hypothetical MOF constructed using an enantiopure derivative of CYCLOHEXANEACETIC ACID, 1-PHENYL- and a suitable metal cluster could exhibit the following properties, as detailed in Table 1.

Table 1: Hypothetical Properties of a MOF based on CYCLOHEXANEACETIC ACID, 1-PHENYL- Derivative

| Property | Hypothetical Characteristic | Rationale |

| Porosity | High | The bulky phenyl and cyclohexane groups would prevent dense packing, creating void spaces. |

| Surface Area | High | A porous structure inherently leads to a high surface area available for molecular interactions. |

| Chirality | Homochiral | Use of an enantiomerically pure ligand would translate its chirality to the bulk material. |

| Adsorption Selectivity | Enantioselective | The chiral pores could preferentially adsorb one enantiomer over the other. |

| Thermal Stability | Moderate to High | The rigid cyclohexane and aromatic phenyl groups would contribute to a robust framework. |

This table presents hypothetical properties based on the known structural features of the ligand and general principles of MOF design.

Chiral Auxiliary Development (if enantiomerically pure)

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. For a molecule to be an effective chiral auxiliary, it should ideally be available in high enantiomeric purity, be easily attached to the substrate, effectively direct the stereochemistry of the desired transformation, and be readily

Future Research Directions and Unexplored Avenues for Cyclohexaneacetic Acid,1 Phenyl

Development of Novel and Sustainable Synthetic Routes

The creation of Cyclohexaneacetic acid, 1-phenyl- and its analogs has traditionally relied on multi-step synthetic pathways. ontosight.ai Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies. A promising direction lies in the exploration of catalytic C-H activation/functionalization of the cyclohexane (B81311) ring, which could significantly shorten synthetic sequences and reduce waste.

Furthermore, the principles of green chemistry should be integrated into the synthesis of this compound. This includes the use of renewable starting materials, such as those derived from sugars, and the implementation of catalyst-free reactions where possible. rsc.org For instance, the Diels-Alder reaction using bio-based dienes and dienophiles could offer a sustainable route to the cyclohexane framework. rsc.org The development of one-pot or tandem reactions that combine several synthetic steps without the isolation of intermediates would also represent a significant advancement in efficiency and sustainability.

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Activation | Fewer synthetic steps, increased atom economy | Development of selective and robust catalysts |

| Bio-based Feedstocks | Reduced reliance on fossil fuels, greener process | Identification of suitable bio-based precursors and conversion pathways |

| Catalyst-Free Reactions | Simplified purification, lower environmental impact | Investigation of reaction conditions to promote uncatalyzed transformations |

| One-Pot/Tandem Reactions | Increased efficiency, reduced solvent and energy use | Design of compatible reaction sequences and conditions |

In-depth Mechanistic Investigations of Key Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of Cyclohexaneacetic acid, 1-phenyl- is crucial for optimizing existing processes and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of key reactions.

For instance, kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into reaction pathways and the nature of transient intermediates. Computational chemistry, using methods such as Density Functional Theory (DFT), can be used to model reaction profiles, predict transition state geometries, and understand the electronic factors that govern reactivity. A deeper mechanistic understanding will enable the rational design of more efficient catalysts and reaction conditions.

Exploration of Unique Physicochemical Behaviors

The unique three-dimensional structure of Cyclohexaneacetic acid, 1-phenyl-, with its bulky cyclohexane and phenyl groups, suggests the potential for interesting physicochemical properties. Future research should focus on a systematic investigation of its solid-state properties, including polymorphism and crystal engineering. The ability to control the crystalline form of a compound is critical for its application in materials science, as different polymorphs can exhibit distinct physical properties.

Furthermore, the aggregation behavior of this molecule in various solvents and at interfaces should be explored. Techniques such as dynamic light scattering (DLS) could be employed to study self-assembly and the formation of supramolecular structures. Understanding these behaviors could open up possibilities for its use in areas such as organic electronics or as a structural component in functional materials.

Expansion of Applications in Materials Science and Industrial Chemistry (non-biological focus)

While derivatives of Cyclohexaneacetic acid, 1-phenyl- have been explored for biological activity, the parent compound itself holds promise for applications in materials science and industrial chemistry. ontosight.aiontosight.ai Its rigid, sterically hindered structure could be leveraged in the design of novel polymers with unique thermal or mechanical properties. For example, it could serve as a monomer or a cross-linking agent to impart specific characteristics to a polymer matrix.

In the realm of industrial chemistry, the compound could be investigated as a building block for the synthesis of specialty chemicals, such as high-performance lubricants or additives for coatings and adhesives. Its potential as a ligand for metal catalysts could also be explored, where the steric bulk of the cyclohexane and phenyl groups could influence the selectivity of catalytic transformations. Industrial chemistry plays a crucial role in translating scientific discoveries into practical applications, and the development of scalable and cost-effective processes for utilizing Cyclohexaneacetic acid, 1-phenyl- will be key to its adoption in these fields. alliedacademies.org

Advanced Spectroscopic and Structural Correlation Studies

To fully understand the structure-property relationships of Cyclohexaneacetic acid, 1-phenyl-, advanced spectroscopic and crystallographic studies are essential. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry can confirm the molecular structure and provide insights into its conformation in solution.

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Obtaining the crystal structure of Cyclohexaneacetic acid, 1-phenyl- would provide invaluable information about its packing, intermolecular interactions, and stereochemistry. Correlating these detailed structural features with its observed physical and chemical properties will be crucial for the rational design of new materials and for predicting the behavior of its derivatives.

Table 2: Spectroscopic and Structural Analysis Techniques

| Technique | Information Gained | Research Goal |

| ¹H and ¹³C NMR Spectroscopy | Molecular connectivity and conformation in solution | Confirm structure and understand solution-state behavior |

| High-Resolution Mass Spectrometry | Exact molecular weight and fragmentation patterns | Verify molecular formula and aid in structural elucidation |

| X-ray Crystallography | Precise 3D atomic arrangement in the solid state | Determine crystal packing, intermolecular interactions, and stereochemistry |

| Infrared (IR) and Raman Spectroscopy | Vibrational modes of functional groups | Characterize chemical bonds and functional groups |

By pursuing these future research directions, the scientific community can unlock the full potential of Cyclohexaneacetic acid, 1-phenyl-, moving beyond its initial explorations and establishing it as a valuable compound in the broader landscape of chemistry and materials science.

Q & A

Q. What are the recommended methods for synthesizing cyclohexaneacetic acid,1-phenyl- in laboratory settings?

- Methodological Answer : Cyclohexaneacetic acid,1-phenyl- can be synthesized via catalytic hydrogenation of benzaldehyde derivatives followed by acetylation. For example, trans-2-phenylcyclohexanol (a structurally similar compound) is synthesized using palladium catalysts under hydrogen gas, as described in analogous protocols . Post-hydrogenation, the intermediate is acetylated using acetic anhydride under acidic conditions. Purification involves recrystallization in ethanol or column chromatography with silica gel (60–120 mesh) to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure of cyclohexaneacetic acid,1-phenyl-?

- Methodological Answer : A combination of 1H/13C NMR (in CDCl3 or DMSO-d6), FT-IR (to confirm carbonyl and aromatic C-H stretches), and high-resolution mass spectrometry (HRMS) is recommended. For NMR analysis, key signals include the cyclohexyl proton multiplet (δ 1.2–2.1 ppm) and the phenyl group aromatic protons (δ 7.2–7.5 ppm). IR peaks at ~1700 cm⁻¹ (C=O) and 3050 cm⁻¹ (aromatic C-H) are diagnostic. HRMS with electrospray ionization (ESI) provides exact mass confirmation (e.g., m/z 204.1150 for [M+H]+) .

Q. How can computational methods predict the stability of cyclohexaneacetic acid,1-phenyl-?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311+G(d,p) can model molecular stability. Key parameters include optimizing geometry to minimize energy and calculating Gibbs free energy. Validation against experimental thermochemical data (e.g., enthalpy of formation) is critical. The inclusion of exact exchange terms in DFT functionals improves accuracy for aromatic systems, as shown in studies on similar compounds .

Advanced Research Questions

Q. How can discrepancies between experimental and computational thermochemical data for cyclohexaneacetic acid,1-phenyl- be resolved?

- Methodological Answer : Discrepancies often arise from incomplete basis sets or neglected electron correlation effects. To resolve this:

- Use double-hybrid functionals (e.g., ωB97X-V) that incorporate exact exchange and dynamic correlation .

- Compare results with experimental calorimetry data (e.g., combustion enthalpy measured via bomb calorimetry).

- Cross-validate with coupled-cluster singles and doubles (CCSD) calculations for critical parameters like bond dissociation energies .

Q. What reaction mechanisms explain the acid-catalyzed degradation of cyclohexaneacetic acid,1-phenyl- under elevated temperatures?

- Methodological Answer : Degradation likely proceeds via β-ketoacid decarboxylation. Mechanistic studies using isotopic labeling (e.g., 13C at the acetic acid moiety) and HPLC-MS can track CO2 release and intermediate formation. Kinetic studies under varying pH (2–6) and temperatures (50–100°C) reveal activation energy (Ea) via Arrhenius plots. Computational modeling of transition states (e.g., using Gaussian 16) identifies rate-limiting steps, such as proton transfer to the carbonyl group .

Q. How can chiral separation of cyclohexaneacetic acid,1-phenyl- enantiomers be achieved for pharmacological studies?

- Methodological Answer : Use chiral stationary phase (CSP) chromatography with cellulose tris(3,5-dimethylphenylcarbamate). Mobile phases like hexane:isopropanol (90:10 v/v) resolve enantiomers with a resolution factor >1.5. Confirm enantiopurity via circular dichroism (CD) or polarimetry. For preparative-scale separation, simulated moving bed (SMB) chromatography optimizes yield and purity .

Data Contradiction Analysis

Q. Conflicting NMR data for cyclohexaneacetic acid,1-phenyl- in DMSO-d6 versus CDCl3: How to interpret solvent-induced shifts?

- Methodological Answer : Solvent polarity and hydrogen bonding in DMSO-d6 cause upfield shifts for acidic protons (e.g., -COOH at δ 12.1 ppm) and downfield shifts for aromatic protons. Compare spectra in both solvents and reference internal standards (e.g., TMS). Use computational solvent models (e.g., PCM in Gaussian) to simulate shifts and validate assignments .

Experimental Design Tables

| Parameter | Synthesis | Characterization |

|---|---|---|

| Catalyst | Pd/C (10 wt%) | NMR (Bruker 400 MHz) |

| Reaction Time | 12–24 hours | HRMS (Agilent 6545 Q-TOF) |

| Purification Method | Column chromatography | IR (PerkinElmer Spectrum Two) |

| Yield | 65–75% | Purity Threshold: ≥95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.